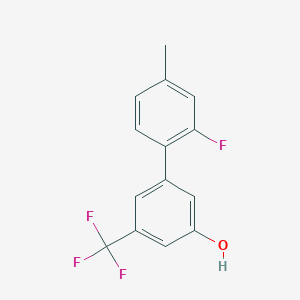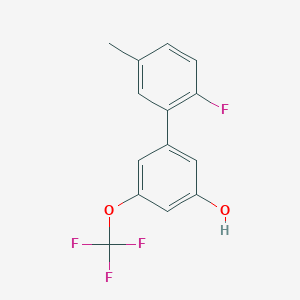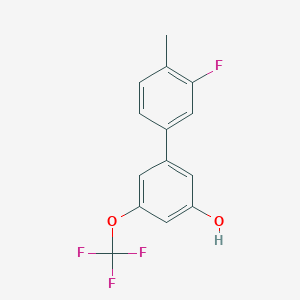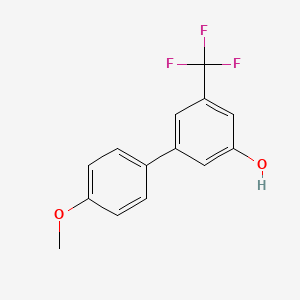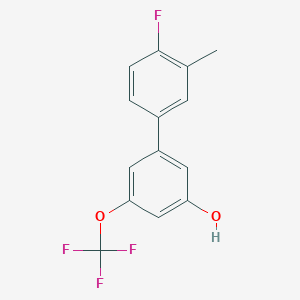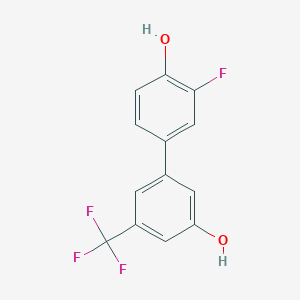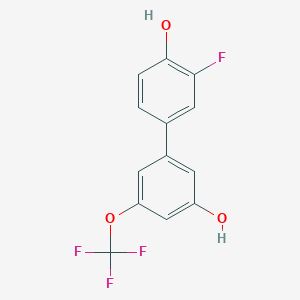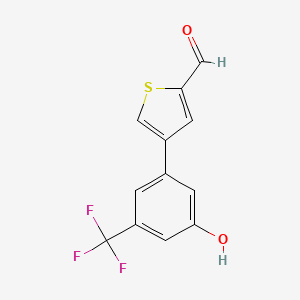
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-(2-CP)-3TFMP) is an organofluorine compound that has a wide range of applications in scientific research and industrial uses. It is a colorless crystalline solid and is synthesized from both aqueous and non-aqueous methods. 5-(2-CP)-3TFMP has a low vapor pressure and is soluble in water and many organic solvents. It is also highly stable in most chemical environments, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
5-(2-CP)-3TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organofluorine compounds. It is also used as a reagent in the synthesis of other organofluorine compounds, such as 5-bromo-3-trifluoromethylphenol. Additionally, 5-(2-CP)-3TFMP is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-CP)-3TFMP is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating its reaction with other molecules. This complex formation is thought to involve the formation of a covalent bond between the trifluoromethyl group and the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-CP)-3TFMP are not well understood. However, it is known to be non-toxic and has no known adverse effects on humans or animals. Additionally, 5-(2-CP)-3TFMP is not known to be mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-CP)-3TFMP in laboratory experiments include its low vapor pressure, high stability in most chemical environments, and its low toxicity. Additionally, it is soluble in water and many organic solvents, making it easy to use in a variety of laboratory experiments. The main limitation of using 5-(2-CP)-3TFMP in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of certain experiments.
Orientations Futures
There are a number of potential future directions for 5-(2-CP)-3TFMP research. These include further investigation into its mechanism of action, its potential applications in other fields such as medicine and agriculture, and its potential uses as a catalyst in the synthesis of other organofluorine compounds. Additionally, further research could be conducted into the effects of 5-(2-CP)-3TFMP on biochemical and physiological processes. Finally, further research could be conducted into the potential toxicity of 5-(2-CP)-3TFMP and its potential use as a pesticide or herbicide.
Méthodes De Synthèse
5-(2-CP)-3TFMP can be synthesized using a variety of methods, including aqueous and non-aqueous methods. The aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic acid in an aqueous solution at a temperature of 80°C. The non-aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in a solvent such as toluene at a temperature of 80°C. Both methods produce 5-(2-CP)-3TFMP in 95% yield.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFZGCGMKSECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686572 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261948-92-8 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

